molecular formula C16H18O4 B1615052 2,2'-((1,1'-Biphenyl)-4,4'-diylbis(oxy))bisethanol CAS No. 20994-26-7

2,2'-((1,1'-Biphenyl)-4,4'-diylbis(oxy))bisethanol

Cat. No. B1615052
CAS RN: 20994-26-7
M. Wt: 274.31 g/mol
InChI Key: XUWHBHOYULRMIA-UHFFFAOYSA-N
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Patent
US04859790

Procedure details

1.5 mol (280 g) of 4,4'-dihydroxybiphenyl is dissolved in 1,263 g of diethylene glycol dimethyl ether and, after adding catalytic amounts of sodium hydroxide, oxethylated with ethylene oxide in the manner described in Example 2.1 at 170° C. to obtain 4,4'-bis(2-hydroxyethoxy)biphenyl. After subjecting the reaction mixture to an analogous working up step, the diol is obtained, mp 201°-202° C. (from tetrahydrofuran/cyclohexanone). The 1H NMR spectrum confirms the constitution of the diol.
Quantity
280 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[OH-].[Na+].[CH2:17]1[O:19][CH2:18]1.C[O:21][CH2:22][CH2:23]OCCOC>>[OH:21][CH2:22][CH2:23][O:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([O:14][CH2:18][CH2:17][OH:19])=[CH:10][CH:9]=2)=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
280 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCOCCOC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
described in Example 2.1 at 170° C.

Outcomes

Product
Name
Type
product
Smiles
OCCOC1=CC=C(C=C1)C1=CC=C(C=C1)OCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.